germane;dihydrate
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Overview
Description
. This compound is characterized by the presence of difluoromethyl and difluoro groups attached to a nitrobenzene ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene typically involves the introduction of difluoromethyl and difluoro groups onto a nitrobenzene ring. The reaction conditions often require the use of fluorinating agents and specific catalysts to achieve the desired substitution. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced equipment and stringent safety protocols. The methods are designed to ensure high efficiency and minimal environmental impact. Specific details about industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The difluoromethyl and difluoro groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed.
Major Products
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of 2-(Difluoromethyl)-1,3-difluoro-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethyl and difluoro groups may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoronitrobenzene: Similar structure but lacks the difluoromethyl group.
2-(Trifluoromethyl)-1,3-difluoro-4-nitrobenzene: Contains a trifluoromethyl group instead of a difluoromethyl group.
1,3-Difluoro-4-nitrobenzene: Lacks the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
germane;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeH4.2H2O/h1H4;2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUAVOXSOZQYDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[GeH4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.O.[GeH4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeH8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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